2-Bromo-5-(bromomethyl)furan (CAS: 251649-67-9) is a highly versatile, bifunctional heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Structurally, it features two orthogonally reactive sites: a highly electrophilic bromomethyl group at the 5-position and an aryl bromide at the 2-position. This dual functionality allows chemists to perform rapid nucleophilic substitutions (SN2) followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for intermediate functional group interconversions [1]. For procurement teams, sourcing this pre-functionalized scaffold directly accelerates synthesis timelines, reduces reagent overhead, and minimizes the waste associated with multi-step furan derivatization.
Substituting 2-Bromo-5-(bromomethyl)furan with cheaper or more common analogs severely disrupts process efficiency and scalability. Using 5-bromo-2-furaldehyde requires two additional synthetic steps—reduction to the alcohol and subsequent bromination—before it can participate in SN2 alkylations, which increases cycle times and reduces overall yield [1]. Conversely, utilizing 2-(bromomethyl)furan lacks the essential 2-bromo handle, meaning downstream functionalization at the 5-position would require harsh, cryogenic directed lithiation (-78 °C) that is difficult and expensive to scale [2]. Finally, substituting with 2-bromo-5-(chloromethyl)furan introduces a significantly poorer leaving group, necessitating elevated reaction temperatures or the addition of Finkelstein catalysts (e.g., NaI) to achieve viable alkylation kinetics, thereby complicating purification and increasing batch-to-batch variability.
When synthesizing 2,5-disubstituted furan APIs, starting with 2-Bromo-5-(bromomethyl)furan allows for direct, one-step nucleophilic substitution (e.g., amination or etherification) with typical yields exceeding 85%. In contrast, beginning with the common precursor 5-bromo-2-furaldehyde requires a three-step sequence: sodium borohydride reduction, phosphorus tribromide activation, and final substitution. This multi-step route typically suffers from cumulative yield losses, dropping the overall intermediate yield to approximately 60-70% [1].
| Evidence Dimension | Synthetic steps and cumulative yield to SN2 product |
| Target Compound Data | 1 step, >85% yield |
| Comparator Or Baseline | 5-bromo-2-furaldehyde (3 steps, ~60-70% overall yield) |
| Quantified Difference | Eliminates 2 synthetic steps and improves overall yield by 15-25% |
| Conditions | Standard SN2 amination/etherification conditions |
Procuring the pre-bromomethylated scaffold directly reduces labor, reagent costs, and reactor time, making it highly preferred for scalable manufacturing.
The bromomethyl group in 2-Bromo-5-(bromomethyl)furan is a vastly superior electrophile compared to its chloromethyl counterpart, 2-bromo-5-(chloromethyl)furan. Under standard, unactivated SN2 conditions at 25 °C, the primary bromide acts as a leaving group approximately 50 times faster than the primary chloride [1]. To achieve comparable reaction rates, the chloromethyl analog requires either heating above 60 °C or the stoichiometric addition of sodium iodide (Finkelstein activation), which adds cost and complicates downstream aqueous workup.
| Evidence Dimension | Relative SN2 reaction rate at 25 °C |
| Target Compound Data | ~50x relative rate (Bromide leaving group) |
| Comparator Or Baseline | 2-bromo-5-(chloromethyl)furan (1x relative rate) |
| Quantified Difference | 50-fold increase in alkylation kinetics without additives |
| Conditions | Unactivated SN2 substitution with standard nucleophiles (e.g., secondary amines) at room temperature |
Faster kinetics under mild conditions prevent the degradation of temperature-sensitive substrates and eliminate the need for halide-exchange catalysts.
For applications requiring 2,5-disubstitution, 2-Bromo-5-(bromomethyl)furan inherently provides the necessary aryl bromide handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). If a buyer instead procures 2-(bromomethyl)furan, installing the requisite halogen or boronic acid at the 5-position necessitates directed lithiation using n-butyllithium at cryogenic temperatures (-78 °C) followed by electrophilic quench[1]. This adds a highly hazardous, energy-intensive step that is notoriously difficult to scale in standard pilot plants.
| Evidence Dimension | Cryogenic organometallic steps required for 2,5-bifunctionalization |
| Target Compound Data | 0 cryogenic steps (pre-installed bromide) |
| Comparator Or Baseline | 2-(bromomethyl)furan (1 cryogenic step at -78 °C) |
| Quantified Difference | Eliminates 100% of cryogenic organolithium requirements |
| Conditions | Preparation of 2-aryl-5-(alkylaminomethyl)furan scaffolds |
Avoiding organolithium chemistry at -78 °C drastically improves process safety, reduces specialized equipment requirements, and lowers manufacturing costs.
Because it eliminates the need for cryogenic lithiation and multi-step aldehyde reductions, this compound is the optimal starting material for constructing furan-based pharmacophores. Chemists can sequentially perform a mild SN2 amination at the bromomethyl site, followed by a Suzuki-Miyaura cross-coupling at the 2-bromo site, allowing for rapid library generation of drug candidates [1].
The orthogonal reactivity of the two bromide groups is highly valuable in DEL synthesis. The aliphatic bromomethyl group can be reacted under mild, DNA-compatible conditions with amine-tagged oligonucleotides, while the aromatic bromide is preserved for subsequent on-DNA palladium-catalyzed cross-coupling, ensuring high combinatorial fidelity [2].
In materials science, precise end-group functionalization is critical. This scaffold allows for the straightforward attachment of solubilizing alkyl or ether chains via the bromomethyl group, while the 2-bromo position serves as a reliable polymerization handle for Stille or Suzuki polycondensation to create advanced furan-based conductive materials [3].